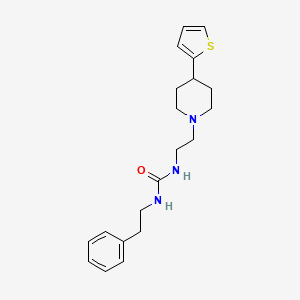

1-Phenethyl-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “1-Phenethyl-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea” includes a piperidine ring, a thiophene ring, and a urea group. The molecular weight of the compound is 357.52.Chemical Reactions Analysis

While specific chemical reactions involving “1-Phenethyl-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea” are not mentioned in the available literature, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions .Scientific Research Applications

- PEPTEU has shown promise as an anticancer agent due to its ability to inhibit tumor growth and metastasis. Researchers have investigated its impact on specific cancer cell lines, including breast, lung, and colon cancers. Mechanistic studies reveal that PEPTEU interferes with cell cycle progression and induces apoptosis, making it a potential candidate for targeted therapies .

- The neuroprotective effects of PEPTEU have been studied in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It modulates neurotransmitter systems, reduces oxidative stress, and enhances neuronal survival. Further exploration is needed to fully understand its mechanisms and clinical implications .

- PEPTEU exhibits anti-inflammatory activity by suppressing pro-inflammatory cytokines and enzymes. It may be useful in conditions like rheumatoid arthritis, inflammatory bowel disease, and autoimmune disorders. Researchers are investigating its potential as a novel anti-inflammatory drug .

- PEPTEU displays antimicrobial effects against bacteria, fungi, and parasites. Its unique chemical structure contributes to its broad-spectrum activity. Investigations focus on optimizing its potency and minimizing toxicity for therapeutic use .

- Studies suggest that PEPTEU has vasodilatory effects, making it relevant for cardiovascular health. It may improve blood flow, reduce hypertension, and protect against ischemic events. Researchers are exploring its potential as a vasodilator or adjunct therapy for heart conditions .

- PEPTEU serves as a valuable scaffold for designing novel compounds. Medicinal chemists modify its structure to create analogs with enhanced properties. These derivatives can target specific receptors, enzymes, or pathways, leading to potential drug candidates .

Anticancer Potential

Neuroprotection and Neurodegenerative Diseases

Anti-inflammatory Properties

Antimicrobial Activity

Cardiovascular Applications

Chemical Biology and Medicinal Chemistry

properties

IUPAC Name |

1-(2-phenylethyl)-3-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3OS/c24-20(21-11-8-17-5-2-1-3-6-17)22-12-15-23-13-9-18(10-14-23)19-7-4-16-25-19/h1-7,16,18H,8-15H2,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSCEYXPZVKBFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)CCNC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenethyl-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)

![N-cyclohexyl-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2638080.png)

![2-(4,7-Dimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2638083.png)

![N-(2-ethylphenyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2638085.png)

![4-iodo-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2638086.png)

![7-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2638087.png)

![Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2638089.png)

![(Z)-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2638101.png)